(S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline (S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline
Brand Name: Vulcanchem
CAS No.: 226387-11-7
VCID: VC3240381
InChI: InChI=1S/C15H16N2O/c1-10(2)14-9-18-15(17-14)13-8-7-11-5-3-4-6-12(11)16-13/h3-8,10,14H,9H2,1-2H3/t14-/m1/s1
SMILES: CC(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2
Molecular Formula: C15H16N2O
Molecular Weight: 240.3 g/mol

(S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline

CAS No.: 226387-11-7

Cat. No.: VC3240381

Molecular Formula: C15H16N2O

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline - 226387-11-7

Specification

CAS No. 226387-11-7
Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
IUPAC Name (4S)-4-propan-2-yl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C15H16N2O/c1-10(2)14-9-18-15(17-14)13-8-7-11-5-3-4-6-12(11)16-13/h3-8,10,14H,9H2,1-2H3/t14-/m1/s1
Standard InChI Key CCXYFOHSQUOJAN-CQSZACIVSA-N
Isomeric SMILES CC(C)[C@H]1COC(=N1)C2=NC3=CC=CC=C3C=C2
SMILES CC(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2
Canonical SMILES CC(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Nomenclature

(S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline features a quinoline core structure connected to a chiral 4,5-dihydro-oxazole ring (oxazoline) at the 2-position. The (S) designation indicates the specific stereochemistry at the 4-position of the oxazoline ring, where an isopropyl group is attached. This creates an asymmetric center that gives the molecule its chiral properties. The compound belongs to the broader class of heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structures.

The compound's structure can be broken down into several key components:

  • A quinoline ring system (a bicyclic aromatic compound with a fused benzene and pyridine ring)

  • A 4,5-dihydro-2-oxazolyl group (oxazoline) connected at the 2-position of the quinoline

  • An isopropyl substituent at the 4-position of the oxazoline ring

  • (S) stereochemistry at the chiral center

Physical and Chemical Properties

Based on structural analysis, (S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline likely exhibits the following physical and chemical properties:

PropertyPredicted CharacteristicBasis for Prediction
Physical stateCrystalline solidCommon for similar quinoline derivatives
SolubilityModerately soluble in organic solvents; limited water solubilityBased on structural features
UV absorptionStrong absorption in UV regionDue to aromatic quinoline system
ChiralityOptically active(S) stereocenter at oxazoline 4-position
BasicityModerately basicPresence of nitrogen atoms in quinoline and oxazoline
StabilityRelatively stable at room temperatureBased on similar heterocyclic structures

The oxazoline ring likely contributes to the compound's coordination chemistry capabilities, as such structures are known to coordinate with metal ions, potentially forming complexes with various transition metals.

Biological and Pharmacological Properties

Potential ActivityStructural BasisRelevance
AntimicrobialQuinoline core structureQuinolines often show antibacterial and antiparasitic properties
AntiviralHeterocyclic structureThe patent suggests related compounds may have antiviral applications
Enzyme inhibitionChiral oxazoline moietyMay interact with specific enzyme binding sites
Metal chelationNitrogen and oxygen atomsCould affect biological availability of metal ions
Anti-inflammatoryQuinoline structureCommon in quinoline-based therapeutics

The search results indicate that related compounds may have antiviral properties, specifically mentioning potential applications against Hepatitis C virus (HCV) . The oxazoline ring, particularly with its defined stereochemistry, could play a crucial role in specific biological target recognition.

Structure-Activity Relationships

The specific (S) stereochemistry at the 4-position of the oxazoline ring likely plays a critical role in any biological activity the compound might possess. Chiral recognition is often essential for effective binding to biological targets such as enzymes or receptors. The isopropyl group at this position may provide:

  • Hydrophobic interactions with binding pockets

  • Specific steric requirements for target recognition

  • Conformational restrictions that optimize binding geometry

The quinoline portion provides a planar, aromatic system that could participate in π-stacking interactions with aromatic amino acid residues in proteins or intercalation with nucleic acids.

Comparison with Related Compounds

Structural Analogs

Several structural analogs might share properties with (S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline:

Analog TypeStructural ModificationPotential Effect
Stereoisomers(R) configuration at oxazoline C-4Altered biological activity, different chiral recognition
Ring substitutionSubstituents on quinoline ringModified electronic properties, solubility, metabolic stability
Alkyl variationDifferent groups replacing isopropylAltered steric properties, binding specificity
Heterocycle replacementThiazoline or imidazoline instead of oxazolineChanged electronic properties, stability, coordination ability

The patent information mentions several heterocyclic compounds with varying substitution patterns and functional groups, which may share some structural similarities with the target compound .

Pharmacophore Features

If considering (S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline as part of a potential pharmacophore model, key features would include:

  • The aromatic quinoline system providing a rigid scaffold

  • The basic nitrogen atom of the quinoline as a potential hydrogen bond acceptor

  • The oxazoline nitrogen and oxygen as additional hydrogen bond acceptors

  • The chiral center creating a specific three-dimensional arrangement

  • The hydrophobic isopropyl group for non-polar interactions

Analytical Methods for Characterization

Spectroscopic Analysis

For proper characterization of (S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline, several analytical methods would be applicable:

Chiroptical Methods

For confirming the (S) stereochemistry:

  • Optical rotation measurements

  • Circular dichroism spectroscopy

  • Comparison with authentic standards

  • Chiral HPLC analysis

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